N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide, commonly known as AZD5363, is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway. This molecule has gained significant attention due to its potential therapeutic applications in various cancers, including breast, ovarian, and prostate cancer. In
Wirkmechanismus
AZD5363 inhibits the protein kinase B (PKB/Akt) pathway, which is a key signaling pathway involved in cell survival, proliferation, and growth. Specifically, AZD5363 inhibits the activity of all three isoforms of Akt (Akt1, Akt2, and Akt3) by binding to the ATP-binding pocket of the kinase domain (4). This leads to the inhibition of downstream signaling pathways involved in cell survival and proliferation, resulting in apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects
AZD5363 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines (5). In addition, AZD5363 has been shown to inhibit tumor growth in xenograft models of breast, ovarian, and prostate cancer (6). AZD5363 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells (3). However, the effects of AZD5363 on normal cells and tissues have not been fully elucidated, and further studies are needed to evaluate its safety and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of AZD5363 is its potency and selectivity for the Akt pathway, which makes it an attractive candidate for cancer therapy. In addition, AZD5363 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, which could potentially improve the outcomes of cancer patients. However, there are some limitations to the use of AZD5363 in lab experiments. For example, the effects of AZD5363 on normal cells and tissues have not been fully elucidated, and further studies are needed to evaluate its safety and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of AZD5363. One potential direction is the evaluation of its safety and efficacy in clinical trials for various cancers. Another direction is the investigation of its potential use in combination with other targeted therapies or immunotherapies. Additionally, further studies are needed to elucidate the effects of AZD5363 on normal cells and tissues and to identify potential biomarkers for patient selection and monitoring.
Conclusion
In conclusion, AZD5363 is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway, which has gained significant attention due to its potential therapeutic applications in various cancers. AZD5363 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, and enhance the efficacy of chemotherapy and radiation therapy. However, further studies are needed to evaluate its safety and potential side effects, as well as its potential use in combination with other targeted therapies or immunotherapies.
Synthesemethoden
AZD5363 can be synthesized using a multi-step process. The first step involves the synthesis of 5-(Azepan-1-ylsulfonyl)-2-methoxyaniline, which is then coupled with prop-2-enoyl chloride to obtain the final product. The synthesis of AZD5363 has been described in detail in the literature (1).
Wissenschaftliche Forschungsanwendungen
AZD5363 has been extensively studied for its potential therapeutic applications in various cancers. In preclinical studies, AZD5363 has demonstrated potent antitumor activity in breast, ovarian, and prostate cancer models (2). AZD5363 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells (3). Clinical trials are currently underway to evaluate the safety and efficacy of AZD5363 in cancer patients.
Eigenschaften
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-3-16(19)17-14-12-13(8-9-15(14)22-2)23(20,21)18-10-6-4-5-7-11-18/h3,8-9,12H,1,4-7,10-11H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPGMEUEEMJUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.